molecular formula C10H11ClN2S B13898746 2-Thiazoline, 2-((o-chlorobenzyl)amino)- CAS No. 72239-34-0

2-Thiazoline, 2-((o-chlorobenzyl)amino)-

Cat. No.: B13898746
CAS No.: 72239-34-0
M. Wt: 226.73 g/mol
InChI Key: QWMSIDSRCOIJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiazoline, 2-((o-chlorobenzyl)amino)- is a heterocyclic compound that features a thiazoline ring substituted with an o-chlorobenzylamino group. This compound is part of the broader class of thiazolines, which are known for their significant roles in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazoline, 2-((o-chlorobenzyl)amino)- typically involves the reaction of 2-aminothiazoline with o-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques like crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Thiazoline, 2-((o-chlorobenzyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiazoline, 2-((o-chlorobenzyl)amino)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiazoline, 2-((o-chlorobenzyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiazoline, 2-((o-chlorobenzyl)amino)- is unique due to the presence of the o-chlorobenzylamino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

72239-34-0

Molecular Formula

C10H11ClN2S

Molecular Weight

226.73 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C10H11ClN2S/c11-9-4-2-1-3-8(9)7-13-10-12-5-6-14-10/h1-4H,5-7H2,(H,12,13)

InChI Key

QWMSIDSRCOIJHK-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NCC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.